Superior COX-1 Inhibitory Potency of Indomethacin Relative to Diclofenac and Celecoxib
Indomethacin demonstrates significantly greater potency against COX-1 (IC50 = 0.04 µM) compared to diclofenac sodium (IC50 = 3.80 µM) and celecoxib (IC50 = 15.10 µM) under identical ovine COX-1/COX-2 assay conditions [1]. This confirms indomethacin as the superior choice for experiments requiring robust inhibition of constitutively active COX-1.
| Evidence Dimension | COX-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.04 µM |
| Comparator Or Baseline | Diclofenac Sodium: 3.80 µM; Celecoxib: 15.10 µM |
| Quantified Difference | 95-fold more potent than diclofenac; 377-fold more potent than celecoxib |
| Conditions | Ovine COX-1/COX-2 assay kit (Cayman Chemicals Inc.) |
Why This Matters
This potency ensures complete COX-1 blockade at lower concentrations, minimizing off-target solvent effects in cellular and biochemical assays.
- [1] El-Din MIG, et al. In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition. Molecules. Table 1. View Source
